Home > Products > Screening Compounds P286 > Fluoromisonidazole
Fluoromisonidazole - 13551-89-8

Fluoromisonidazole

Catalog Number: EVT-268346
CAS Number: 13551-89-8
Molecular Formula: C6H8FN3O3
Molecular Weight: 189.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fluoromisonidazole is used for imaging tumor hypoxia: imaging the microenvironment for personalized cancer therapy. It is a Radiation-Sensitizing Agent.
Classification

Fluoromisonidazole is classified as a radiopharmaceutical and belongs to the nitroimidazole family. Its specific role as a hypoxia marker is crucial in medical imaging, allowing for the assessment of tumor microenvironments and the effectiveness of therapies aimed at improving oxygenation in cancer treatments.

Synthesis Analysis

The synthesis of Fluoromisonidazole typically involves a two-step process starting from fluorinated precursors. The most common method utilizes fluorine-18, a radioactive isotope, which is incorporated into the compound through various chemical reactions.

Key Synthesis Steps

  1. Preparation of Epi-Fluorohydrin: The initial step involves the reaction of fluorine-18 with an appropriate precursor to form epi-fluorohydrin.
  2. Coupling with 2-Nitroimidazole: The resulting epi-fluorohydrin is then coupled with 2-nitroimidazole under controlled conditions to yield Fluoromisonidazole.

Recent advancements have led to automated synthesis methods that enhance yield and reduce production time. For example, one study reported achieving a radiochemical yield of 49% within 48 minutes using an automated system designed for rapid synthesis .

Technical Parameters

  • Radiochemical Yield: Typically ranges from 20% to 54% depending on the method used.
  • Purity: High radiochemical purity (>99%) is essential for clinical applications.
  • Specific Activity: Often exceeds 500 GBq/µmol, which is critical for effective imaging .
Molecular Structure Analysis

Fluoromisonidazole features a complex molecular structure characterized by its nitroimidazole core and a fluorinated side chain.

Structural Details

  • Molecular Formula: C7_{7}H8_{8}F1_{1}N3_{3}O2_{2}
  • Molecular Weight: Approximately 185.16 g/mol
  • Functional Groups: Contains a nitro group (-NO2_{2}), hydroxyl group (-OH), and a fluorinated alkyl chain.

The three-dimensional arrangement of atoms allows for specific interactions with biological targets under hypoxic conditions, facilitating its accumulation in low-oxygen tissues .

Chemical Reactions Analysis

Fluoromisonidazole participates

Molecular Mechanisms of Hypoxia Selectivity and Cellular Retention

Redox Chemistry of Nitroimidazole Derivatives in Hypoxic Microenvironments

The hypoxia-dependent accumulation of FMISO originates in the electron-affinity of its 2-nitroimidazole ring. Under normoxic conditions (pO₂ > 10 mmHg), FMISO passively diffuses into cells. Intracellular nitroreductases (primarily NADPH-cytochrome P450 reductase and xanthine oxidase) catalyze the single-electron reduction of the nitro group (-NO₂), generating a nitro radical anion (FMISO-•). In oxygenated cells, molecular oxygen acts as an electron acceptor, rapidly re-oxidizing FMISO-• back to its native form, which then diffuses out of the cell [2] [5].

In hypoxic environments (pO₂ ≤ 10 mmHg), the scarcity of oxygen prevents re-oxidation. The unstable nitro radical anion undergoes further irreversible reduction steps:

  • Formation of nitroso intermediate (R-NO)
  • Conversion to hydroxylamine (R-NHOH)
  • Final reduction to amine (R-NH₂) [6] [8]

These reactive intermediates covalently bind to intracellular macromolecules (proteins, DNA), resulting in permanent intracellular retention. The reduction rate is oxygen-dependent, with studies demonstrating FMISO binding increases 12-27 fold in anoxic versus normoxic cells (Table 1) [5].

Table 1: Kinetics of FMISO Reduction in Experimental Systems

Reducing SystemReduction RateO₂ DependencySource
Xanthine Oxidase (in vitro)2.4 ± 0.3 nmol/min/unit enzymeInhibited by O₂; IC₅₀: 720-2300 ppm O₂ [2]
V79 Cells (hypoxic)0.26 pmol/10⁶ cells/min>10-fold increase under anoxia [2]
Chemical Reduction (Iron/HCl)Complete nitro group reductionNon-oxygen dependent [2]

Enzymatic Reduction Pathways and Intracellular Binding Dynamics

The enzymatic reduction of FMISO is primarily mediated by NADPH-dependent oxidoreductases, particularly those in the endoplasmic reticulum. Key enzymes include:

  • Xanthine Oxidase: Reduces FMISO at rates of 2.4 ± 0.3 nmol/min/unit enzyme, a process inhibitable by allopurinol [2].
  • NADPH-Cytochrome P450 Reductase: Dominates in hepatic tissues, explaining higher background uptake in liver [9].
  • Mitochondrial Reductases: Contribute under severe hypoxia (pO₂ < 2-3 mmHg) [5].

Contrary to early models proposing direct covalent binding to macromolecules, recent evidence reveals complex metabolic processing. Imaging mass spectrometry (IMS) studies demonstrate that only 32.2 ± 4.0% of intracellular ¹⁸F activity represents macromolecule-bound FMISO in tumors. The majority (67.8%) exists as low-molecular-weight metabolites, dominated by an unexpected glutathione conjugate of amino-FMISO (m/z 465.157). This metabolite colocalizes precisely with hypoxia markers (pimonidazole) and accounts for FMISO’s specific distribution patterns (Figure 1) [6].

The binding dynamics follow temporal and spatial heterogeneity:

  • Time Dependency: Maximum tumor-to-muscle ratios require 2-4 hours post-injection for optimal contrast [4] [7].
  • Metabolic Trapping: Glutathione conjugation occurs exclusively in viable (non-necrotic) hypoxic cells, explaining FMISO’s specificity for metabolically active hypoxia [6].

Oxygen Partial Pressure Thresholds for FMISO Activation

FMISO activation exhibits a well-defined oxygen dependency. Preclinical and clinical studies establish pO₂ ≤ 10 mmHg as the critical threshold for significant tracer retention:

  • In vitro Studies: 50% reduction in FMISO binding occurs at O₂ concentrations of 720-2300 ppm (equivalent to 5.5-17.5 mmHg), confirming the oxygen-sensitivity of the initial reduction step [5] [8].
  • Porcine Liver Model: FMISO standardized uptake value (SUV) inversely correlates with tissue pO₂ (r = -0.82, p<0.01). Significant retention occurs only when pO₂ falls below 10 mmHg (Table 2) [9].
  • SCCVII Tumor Model: Hybrid PET/electron paramagnetic resonance imaging (EPRI) shows optimal overlap between FMISO uptake and pO₂ ≤ 10 mmHg occurs at thresholds of SUV ≥ 1.4×SUVmean or SUV ≥ 0.6×SUVmax (overall hypoxia similarity = 0.728 ± 0.2) [3].

Table 2: Oxygen Thresholds for FMISO Retention in Experimental Models

ModelMeasurement TechniquepO₂ ThresholdFMISO ResponseSource
Porcine Liver OcclusionPolarographic Electrode< 10 mmHg↑ SUV in occluded segments (p<0.001) [9]
SCCVII Tumors (mice)EPRI/PET Coregistration≤ 10 mmHgOptimal threshold: SUV ≥ 1.4×SUVmean [3]
V79 Cell MonolayersControlled Atmosphere< 5 mmHg28-fold ↑ binding vs. normoxia [5]

The oxygen dependency exhibits a nonlinear relationship. At very low pO₂ (≤2-3 mmHg), FMISO binding plateaus due to:

  • Limited enzymatic activity under near-anoxic conditions
  • Compromised cellular metabolism in extreme hypoxia [5] [8]

Properties

CAS Number

13551-89-8

Product Name

Fluoromisonidazole

IUPAC Name

1-fluoro-3-(2-nitroimidazol-1-yl)propan-2-ol

Molecular Formula

C6H8FN3O3

Molecular Weight

189.14 g/mol

InChI

InChI=1S/C6H8FN3O3/c7-3-5(11)4-9-2-1-8-6(9)10(12)13/h1-2,5,11H,3-4H2

InChI Key

HIIJZYSUEJYLMX-UHFFFAOYSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CF)O

Solubility

Soluble in DMSO

Synonyms

(F-18) fluoromisonidazole
1-(2-nitro-1-imidazolyl)-3-fluoro-2-propanol
1-fluoro-2-hydroxypropyl-2-nitroimidazole
1-fluoromisonidazole
18F-fluoromisonidazole
18F-FMISO
fluoromisonidazole
fluoromisonidazole, 18F-labeled
fluoromisonidazole, tritium-labeled
fluoronormethoxymisonidazole
FMISO
Ro 07-0741

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CF)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.